molecular formula C14H10N2O3 B1436689 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1182892-38-1

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Katalognummer B1436689
CAS-Nummer: 1182892-38-1
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: UIFZAZNYRCRSGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While specific synthesis methods for “3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” were not found, related compounds such as 2-cyanoprop-2-yl 3-phenoxybenzoate have been synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .

Wissenschaftliche Forschungsanwendungen

P2X3 Receptor Ligands

This compound has been identified as a potential ligand for P2X3 receptors . P2X3 receptors are ionotropic receptors that are permeable to Na+, K+, and Ca2+ cations and are activated by the natural ligand adenosine-5′-triphosphate (ATP) . They are expressed on terminals of primary afferent sensory neurons of dorsal root ganglia (DRG), spinal cord, and brain, and their activation by ATP mediates pain sensation, hyperalgesia, and allodynia in rodents .

Potential Therapeutic Applications

The compound has potential therapeutic applications due to its interaction with P2X3 receptors . For instance, the ATP derivative 3′-deoxy-3’-(3,5-dimethoxybenzamido)ATP (DT-0111), which bears a dimethoxyphenyl amido group in place of the hydroxyl in 3′-position of the ribose, is recognized as a novel small water-soluble molecule that behaves as a selective antagonist at P2X2/3Rs .

Synthesis and Pharmacological Activity

The compound has been synthesized and its pharmacological activity has been studied . Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Diabetes Development Targets

The compound has been studied for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR-) and AMP-activated kinase (AMPK) and their antiglycating properties .

Antiglycating Properties

The compound has been studied for its antiglycating properties . Glycation is a process where a sugar molecule bonds to a protein or lipid molecule without enzymatic regulation, which can lead to various health problems including diabetes and aging-related diseases.

P2X3 and P2X2/3 Receptor Antagonist

The compound has been identified as a potential antagonist for P2X3 and P2X2/3 receptors . Antagonists are substances that interfere with or inhibit the physiological action of another, in this case, the P2X3 and P2X2/3 receptors .

Eigenschaften

IUPAC Name

3-(3-phenoxyphenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14-15-13(16-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFZAZNYRCRSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 3
Reactant of Route 3
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 4
Reactant of Route 4
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 5
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 6
Reactant of Route 6
3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.